(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process starts with the preparation of the benzothiazole and furan derivatives, followed by their condensation with a pyrrolidine-2,3-dione derivative under specific conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it useful for studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications could be explored, such as its use as a drug candidate for treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Extradiol catecholic dioxygenases: These enzymes catalyze reactions involving aromatic compounds, similar to the potential reactions of our compound.
Uniqueness
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is unique due to its combination of functional groups and potential for diverse chemical reactions. Its structure allows for a wide range of modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C26H22N2O5S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O5S/c1-13-11-14(2)21-19(12-13)34-26(27-21)28-22(16-6-8-17(32-4)9-7-16)20(24(30)25(28)31)23(29)18-10-5-15(3)33-18/h5-12,22,30H,1-4H3 |
InChI Key |
DHQGGZGGIPPLNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)C4=NC5=C(C=C(C=C5S4)C)C)O |
Origin of Product |
United States |
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